Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C21H33BN2O5. This compound is notable for its use in various chemical reactions and its role as an intermediate in the synthesis of biologically active molecules.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . It’s worth noting that compounds containing a dioxaborolane group are often used in the synthesis of biologically active compounds . They can participate in various chemical reactions, such as borylation , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active compounds, suggesting that they may play a role in various biochemical pathways .
Result of Action
Given its potential role in the synthesis of biologically active compounds, it may have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The process includes the following steps:
Hydroboration: Addition of boron to alkenes or alkynes in the presence of transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of the boron group to a hydroxyl group.
Reduction: Reduction of the pyrrolidine ring.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: For borylation and hydroboration reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions produce reduced pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of boron-containing compounds and their biological activities.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds such as crizotinib.
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrahydro-1(2H)-pyridinecarboxylate: Used in similar applications and has comparable reactivity.
Uniqueness
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate is unique due to its specific combination of a boron-containing group and a pyrrolidine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
2376764-71-3 |
---|---|
Molecular Formula |
C16H28BNO4 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3/b12-10- |
InChI Key |
CPKMTYPRYKIRQC-BENRWUELSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCN(C2)C(=O)OC(C)(C)C |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
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